4-(Benzylamino)-5-bromopyridine-3-sulfonamide
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Overview
Description
4-(Benzylamino)-5-bromopyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with benzylamino, bromine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination reactions using benzylamine under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-(Benzylamino)-5-bromopyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is investigated for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-5-bromopyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylamino)-5-chloropyridine-3-sulfonamide
- 4-(Benzylamino)-5-fluoropyridine-3-sulfonamide
- 4-(Benzylamino)-5-iodopyridine-3-sulfonamide
Uniqueness
4-(Benzylamino)-5-bromopyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .
Properties
Molecular Formula |
C12H12BrN3O2S |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
4-(benzylamino)-5-bromopyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12BrN3O2S/c13-10-7-15-8-11(19(14,17)18)12(10)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
OKXPLVWCAPAUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)N)Br |
Origin of Product |
United States |
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